2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide is a complex organic compound with the molecular formula C25H19N3O4S and a molecular weight of 457.5 g/mol This compound is known for its unique chemical structure, which includes an anilinosulfonyl group and an oxobenzoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the anilinosulfonyl intermediate: This involves the reaction of aniline with sulfonyl chloride under basic conditions to form the anilinosulfonyl derivative.
Synthesis of the oxobenzoindole intermediate: This step involves the cyclization of a suitable precursor to form the oxobenzoindole ring system.
Coupling of intermediates: The final step involves the coupling of the anilinosulfonyl intermediate with the oxobenzoindole intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparison with Similar Compounds
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their chemical and biological properties.
Other sulfonyl-containing compounds: Compounds with sulfonyl groups may exhibit similar reactivity and applications but differ in their overall structure and function.
Indole derivatives: Compounds containing the indole ring system may share some chemical properties but differ in their biological activities and applications.
This compound stands out due to its unique combination of anilinosulfonyl and oxobenzoindole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19N3O4S |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C25H19N3O4S/c29-23(16-28-22-11-5-7-17-6-4-10-21(24(17)22)25(28)30)26-18-12-14-20(15-13-18)33(31,32)27-19-8-2-1-3-9-19/h1-15,27H,16H2,(H,26,29) |
InChI Key |
JTWNMEFTWFWIJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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